(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride
Overview
Description
(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C14H17ClFNO. This compound is known for its unique bicyclic structure, which is a characteristic feature of tropane alkaloids. These alkaloids are known for their wide array of biological activities, making this compound of significant interest in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of (8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and ion channels, affecting neurotransmission in the central and peripheral nervous system .
Biochemical Pathways
The specific biochemical pathways affected by (8-Azabicyclo[32Tropane alkaloids, which share a similar 8-azabicyclo[321]octane scaffold, are known to affect various biochemical pathways, particularly those involved in neurotransmission .
Result of Action
The specific molecular and cellular effects of (8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmission .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (8-Azabicyclo[32The action of similar compounds, such as tropane alkaloids, can be influenced by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, this compound interacts with dopamine transporters, affecting dopamine reuptake and influencing dopaminergic signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic and dopaminergic signaling by inhibiting acetylcholinesterase and dopamine transporters . This can lead to increased neurotransmitter levels in the synaptic cleft, affecting cell signaling pathways, gene expression, and cellular metabolism. In non-neuronal cells, the compound can influence cellular processes such as proliferation, differentiation, and apoptosis through its interactions with various signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, the compound binds to dopamine transporters, inhibiting dopamine reuptake and increasing dopamine levels in the synaptic cleft . These interactions can lead to changes in gene expression and modulation of various signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to the compound can lead to sustained increases in neurotransmitter levels, which may result in adaptive changes in cellular function and signaling pathways . In vitro and in vivo studies have shown that the compound’s effects can persist for several hours to days, depending on the dosage and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve memory by increasing cholinergic and dopaminergic signaling . At high doses, it can cause toxic effects such as seizures, neurotoxicity, and behavioral changes . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and the presence of other drugs or compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is distributed to various tissues, including the brain, liver, and kidneys . The localization and accumulation of the compound can be influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, influencing its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives of the original compound.
Scientific Research Applications
(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: Another compound with a similar bicyclic structure, used in similar research applications.
2-(8-Azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: A derivative with nematicidal activity, highlighting the diverse biological activities of compounds with the 8-azabicyclo[3.2.1]octane scaffold.
Uniqueness
What sets (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl-(4-fluorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIVYKKJFOLVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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